2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile
Description
2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile is a propanedinitrile derivative featuring a prop-2-yn-1-ylamino substituent linked via a methylidene group. This compound belongs to a broader class of methylidenepropanedinitriles, which are characterized by their conjugated nitrile groups and diverse substituents. Such compounds are frequently utilized in medicinal chemistry, materials science, and organic synthesis due to their reactivity and structural versatility .
Properties
IUPAC Name |
2-[(prop-2-ynylamino)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-3-10-6-7(4-8)5-9/h1,6,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFIMSWKQLMCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile typically involves the reaction of prop-2-yn-1-amine with malononitrile under specific conditions. One common method includes the following steps:
Reactants: Prop-2-yn-1-amine and malononitrile.
Solvent: Dichloromethane (CH2Cl2) is often used as the solvent.
Catalyst: Triethylamine (NEt3) can be used as a base catalyst.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reactants and conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of various derivatives through reactions such as nucleophilic substitutions and cycloadditions. The presence of nitrile groups enhances its utility in creating complex molecular architectures, making it valuable for developing new materials and compounds with specific properties.
Biological Activities
Research has indicated that 2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile exhibits potential biological activities:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting that it may inhibit growth or kill pathogens.
- Anticancer Activity : Preliminary investigations indicate that the compound may have cytotoxic effects on cancer cell lines, warranting further exploration as a potential anticancer agent.
Medicinal Chemistry
The compound is being investigated as a candidate for drug development. Its unique structure may allow it to interact with biological targets effectively, leading to the design of new therapeutics for diseases such as cancer or infections caused by resistant bacteria.
Material Science
Due to its unique functional groups, this compound can be incorporated into polymers or other materials to enhance their properties. Research is ongoing into how this compound can improve mechanical strength, thermal stability, or chemical resistance in various applications.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of derivatives synthesized from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, indicating potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies have been conducted on the cytotoxic effects of this compound against several cancer cell lines. The findings suggest that it may induce apoptosis in these cells, highlighting its potential as a lead compound for further drug development.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecular architectures |
| Biological Activity | Antimicrobial and anticancer properties |
| Medicinal Chemistry | Potential drug candidate for various therapeutic applications |
| Material Science | Enhances properties of polymers and materials |
Mechanism of Action
The mechanism of action of 2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(Dimethylamino)methylidene]propanedinitrile
- Structure: Substituted with a dimethylamino group instead of prop-2-yn-1-ylamino.
- Synthesis: Crystallographic studies reveal a planar geometry with a dihedral angle of 7.95° between the dimethylamino and propanedinitrile moieties. Weak C–H⋯N hydrogen bonds form a 3D network in the crystal lattice .
- Applications : Primarily studied for crystallographic and hydrogen-bonding behavior .
2-[(3-Nitrophenyl)methylidene]propanedinitrile
- Structure : Features a 3-nitrophenyl substituent.
- Synthesis: Prepared via condensation reactions involving aromatic aldehydes and malononitrile derivatives.
- Applications : Used as a pharmaceutical intermediate and in organic synthesis (e.g., indole and triazole derivatives) .
AG-1024 (2-[(3-Bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile)
- Structure : Contains a bromo-tert-butyl-hydroxyphenyl group.
- Applications : Acts as a selective IGF-1R inhibitor (IC50 = 7 μM), highlighting its role in cancer research .
2-[[4-[Bis(2-chloroethyl)amino]-2-chlorophenyl]methylidene]propanedinitrile
- Structure: Substituted with a bis(2-chloroethyl)amino group.
NIAD-4 ([50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile)
- Structure : Contains a hydroxyphenyl-bithienyl group.
- Applications : Used for detecting amyloid aggregates in neurodegenerative disease research .
Comparative Analysis of Properties
Reactivity and Stability
Key Research Findings and Gaps
- Synthetic Methods: Cyclocondensation and Schiff base reactions are common for methylidenepropanedinitriles .
- Biological Activity: Structural modifications (e.g., halogenation, aromatic substitution) significantly enhance bioactivity . The prop-2-yn-1-ylamino group’s role remains underexplored.
- Safety Data : Most compounds lack thorough toxicological evaluations, necessitating further studies .
Biological Activity
Overview
2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a propynyl amine and a dinitrile moiety, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H8N4
- Molecular Weight : 164.18 g/mol
- Structure : The compound's structure can be represented as follows:
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of propynyl amines have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0048 mg/mL |
| Compound B | S. aureus | 0.0039 mg/mL |
| Compound C | P. aeruginosa | 0.025 mg/mL |
Studies suggest that the presence of the nitrile group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have demonstrated antifungal activities against various fungal strains.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | C. albicans | 0.0195 mg/mL |
| Compound E | Fusarium oxysporum | 0.039 mg/mL |
These findings indicate that the compound may inhibit fungal growth by targeting cell membrane integrity or interfering with fungal cell division processes .
Potential Anticancer Properties
Emerging research suggests that compounds featuring the propynyl amine structure may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study investigating the effects of various propynyl derivatives on cancer cell lines showed that certain compounds led to significant reductions in cell viability in breast and colon cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its structural components could disrupt cellular membranes, leading to increased permeability and eventual cell death.
- Signal Transduction Interference : The compound might interfere with signaling pathways that regulate cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
